molecular formula C7H9N3O B11824101 N-Hydroxy-2-(pyridin-4-YL)ethanimidamide

N-Hydroxy-2-(pyridin-4-YL)ethanimidamide

Cat. No.: B11824101
M. Wt: 151.17 g/mol
InChI Key: VBLBLKXTGWSMPM-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(pyridin-4-YL)ethanimidamide is a chemical compound with the molecular formula C7H9N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethanimidamide group with a hydroxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(pyridin-4-YL)ethanimidamide typically involves the reaction of pyridine derivatives with hydroxylamine and other reagents under controlled conditions. One common method includes the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(pyridin-4-YL)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridine compounds .

Scientific Research Applications

N-Hydroxy-2-(pyridin-4-YL)ethanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(pyridin-4-YL)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(pyridin-2-YL)ethanimidamide
  • N-Hydroxy-2-(pyridin-3-YL)ethanimidamide

Comparison

Compared to its analogs, N-Hydroxy-2-(pyridin-4-YL)ethanimidamide exhibits unique properties due to the position of the pyridine nitrogen. This positional difference affects its reactivity, binding affinity, and overall biological activity. The 4-position pyridine derivative is often preferred in certain applications due to its enhanced stability and specific interaction profiles .

Properties

IUPAC Name

N'-hydroxy-2-pyridin-4-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-7(10-11)5-6-1-3-9-4-2-6/h1-4,11H,5H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLBLKXTGWSMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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